8-chloro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide
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Overview
Description
8-chloro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
The compound “8-chloro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide” could potentially interact with various biological targets due to the presence of multiple functional groups. For instance, the quinoline moiety is known to interact with various enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Chlorination: The quinoline core is then chlorinated using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chlorine atom at the 8th position.
Hydroxylation: The hydroxyl group is introduced at the 4th position through a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or sodium hydroxide (NaOH).
Thiadiazole Ring Formation: The thiadiazole ring is synthesized separately by reacting propylamine with thiosemicarbazide in the presence of an oxidizing agent.
Coupling Reaction: Finally, the thiadiazole ring is coupled with the quinoline core through an amide bond formation using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-chloro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride (SnCl2) or iron powder (Fe).
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: SnCl2, Fe, H2
Substitution: Amines, thiols, NaOH
Major Products
Oxidation: Formation of quinoline-4-one derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted quinoline derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of dyes, catalysts, and materials.
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxamide derivatives: These compounds share the quinoline core and have similar biological activities.
Thiadiazole derivatives: Compounds with the thiadiazole ring exhibit antimicrobial and antiviral properties.
Uniqueness
8-chloro-4-hydroxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-3-carboxamide is unique due to the combination of the quinoline and thiadiazole moieties, which confer a broad spectrum of biological activities and potential therapeutic applications.
Properties
IUPAC Name |
8-chloro-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c1-2-4-11-19-20-15(23-11)18-14(22)9-7-17-12-8(13(9)21)5-3-6-10(12)16/h3,5-7H,2,4H2,1H3,(H,17,21)(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDYEBJYALTZTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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